molecular formula C16H16Br2 B14264913 4,4'-Dibromo-3,3',5,5'-tetramethyl-1,1'-biphenyl CAS No. 144653-01-0

4,4'-Dibromo-3,3',5,5'-tetramethyl-1,1'-biphenyl

Cat. No.: B14264913
CAS No.: 144653-01-0
M. Wt: 368.11 g/mol
InChI Key: PDTMQXWKUBOMQJ-UHFFFAOYSA-N
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Description

4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the bromination of 3,3’,5,5’-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl
  • 4,4’-Dimethyl-3,3’,5,5’-tetramethyl-1,1’-biphenyl
  • 4,4’-Dinitro-3,3’,5,5’-tetramethyl-1,1’-biphenyl

Comparison: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, methyl, and nitro analogs. The bromine atoms make it more reactive in substitution and reduction reactions, providing different pathways for chemical transformations .

Properties

CAS No.

144653-01-0

Molecular Formula

C16H16Br2

Molecular Weight

368.11 g/mol

IUPAC Name

2-bromo-5-(4-bromo-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C16H16Br2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3

InChI Key

PDTMQXWKUBOMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=CC(=C(C(=C2)C)Br)C

Origin of Product

United States

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